molecular formula C14H14N2O B452436 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one CAS No. 1164493-09-7

3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one

Cat. No.: B452436
CAS No.: 1164493-09-7
M. Wt: 226.27g/mol
InChI Key: XDVKDZVWJIOJBT-CMDGGOBGSA-N
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Description

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a phenyl group and a propenone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.

    Substitution: The phenyl group and pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced alcohol or alkane derivatives.

    Substitution: Substituted pyrazole and phenyl derivatives.

Scientific Research Applications

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine: Another pyrazole derivative with different functional groups.

    1-(1,5-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione: A pyrazole derivative with a trifluorobutane moiety.

Uniqueness

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one is unique due to its specific combination of a pyrazole ring, phenyl group, and propenone moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-13(10-15-16(11)2)8-9-14(17)12-6-4-3-5-7-12/h3-10H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVKDZVWJIOJBT-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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